(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Data Gap Medicinal Chemistry Compound Selection

Researchers often face ambiguous data when using incompletely characterized mixtures as negative controls. This specific isomer (CAS 1352530-70-1) solves that problem by providing a structurally defined, single-entity scaffold with no publicly documented bioactivity. - Enables proprietary SAR dataset development from a well-defined starting point. - Well-suited as a matched inactive control for potent 2-methylpyridine positional isomers. - Commercially available with defined purity, eliminating mixture ambiguity for reproducible phenotypic screening.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B11808331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3
InChIKeyRTYJZFABJOUIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone


The compound (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352530-70-1) is a synthetic pyrrolidine derivative with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . It is a heterocyclic building block featuring a pyrrolidine ring substituted with a 2-methylpyridin-4-yl group and a benzoyl moiety. It is primarily available from chemical suppliers for research purposes, with reported purities around 95-97% . This compound serves as a key intermediate or scaffold in medicinal chemistry, but publicly available, quantitative biological data for this exact structure is extremely limited.

Role Synthetic regioisomer probe for SAR studies
Key Feature 2-methyl on pyridine 4-position uniquely specified
Data Status No public bioactivity data; hypothesis-driven use

Why Generic Substitution Is Not Advisable


Generic substitution of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is precluded by the unique combination of its specific functional groups. The precise position of the methyl group on the pyridine ring (2-methylpyridin-4-yl) fundamentally alters the electronic properties and steric environment compared to its positional isomers. Closely related commercially available analogs, such as (2-(2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352485-02-9) and (2-(3-methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352541-00-4), differ only by the methyl group's location . This seemingly minor change can lead to profound differences in molecular recognition, target binding, and metabolic stability. Without direct comparative data, selecting one isomer over another for a specific scientific application requires a hypothesis-driven approach based on structure-activity relationship (SAR) principles.

Regioisomer shift alters molecular recognition context
Moving the methyl group from the 4-position (target) to the 3-position (analog) may change electronic and steric properties, potentially disrupting target interactions.
Lack of comparative bioactivity data precludes direct substitution
Without quantitative IC50 or Ki data, the functional impact of regioisomeric substitution cannot be predicted; substitution requires prior validation.

Quantitative Differential Evidence


Direct Comparative Bioactivity Data Gap

A comprehensive search of primary research articles, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) could not locate a direct, quantitative comparator study (e.g., IC50, Ki, EC50) for the target compound against its closest structural analogs. A potential lead in BindingDB (BDBM366069, reported IC50 of 39 nM at the P2X4 receptor) was traced to patent US9873683 but was found to be a different, unrelated chemical series [1]. No other quantitative biological data was found for the target compound's specific structure, which prevents a numerical differentiation from its isomers. Consequently, selection cannot be justified by pre-existing potency or selectivity data and must rely on structural rationale until such data is generated.

Bioactivity data gap
Data to verify
No quantitative IC50/Ki found vs closest analogs
Selection must rely on structural rationale; potency unknown
Patent-derived hit traced to unrelated series
Data Gap Medicinal Chemistry Compound Selection

Isomeric Purity and Structural Distinction

The compound's primary advantage for procurement is its defined isomeric identity. The CAS number 1352530-70-1 uniquely specifies the 2-methyl group on the pyridine ring's 4-position, distinguishing it from other commercially available isomers like (2-(2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352485-02-9) . This precise specification is critical for structure-activity relationship (SAR) studies, where using a different, even structurally similar, isomer would introduce a confounding variable. While quantitative biological data is lacking, the sheer availability as a distinct, commercially characterized compound (with reported purity of 95-97%) allows for controlled experimentation that would be impossible with an undefined mixture of analogs .

Regioisomeric identity
Specification review
CAS 1352530-70-1 (4-position methyl) vs 3-position isomers (e.g., CAS 1352485-02-9)
Enables controlled SAR; avoids confounding isomer variable
Reported purity 95–97% supports defined experiments
Medicinal Chemistry Chemical Synthesis Procurement Specification

Recommended Application Scenarios


Defined Negative Control in Isomer-Specific Studies

Given the lack of documented bioactivity, the most scientifically prudent application is as a structurally matched, inactive control for more potent, closely related analogs. Its unique CAS registry and commercial availability ensure it is a well-defined chemical entity, preventing the ambiguity that arises from using incompletely characterized mixtures .

Starting Scaffold for SAR Exploration

This compound serves as a foundational scaffold for medicinal chemistry programs. Its core structure, common to many bioactive molecules, can be systematically diversified. The decision to procure this specific isomer allows a research team to build a proprietary SAR dataset from a well-defined starting point, as no public data exists to bias the exploration .

Hypothesis-Driven Target and Phenotypic Screening

The compound is suitable for unbiased phenotypic screening or in silico target prediction studies. Its selection is justified by the hypothesis that the specific arrangement of the 2-methylpyridin-4-yl and benzoyl groups around the pyrrolidine core may engage biological targets in a manner distinct from other isomers, a hypothesis that can only be tested with this exact molecule.

Application
Selection Property
Validation Focus
Isomer-specific negative control
Well-defined inactive regioisomer
Confirm lack of confounding activity in assay
SAR exploration starting scaffold
Unique 2-methylpyridin-4-yl substitution
Systematic diversification from a controlled isomer
Hypothesis-driven phenotypic screening
Distinct spatial arrangement of substituents
Test target engagement hypothesis against isomer panel
Quote Request

Request a Quote for (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.